2-Oxo-2H-1-benzopyran-6-sulphonic acid
Description
Historical Context and Evolution of Benzopyran-Sulfonic Acid Chemistry
The journey of benzopyran chemistry began with the isolation of coumarin (B35378), the parent compound of 2-Oxo-2H-1-benzopyran-6-sulphonic acid, from the tonka bean in 1820 by A. Vogel. wikipedia.org Initially mistaken for benzoic acid, its true nature was later elucidated, and its synthesis was first achieved by William Henry Perkin in 1868. wikipedia.org This marked the dawn of extensive research into coumarin and its derivatives.
The introduction of a sulfonic acid group to the benzopyran scaffold is a more recent development in the timeline of coumarin chemistry. The functionalization of the coumarin nucleus at various positions has been a strategy to modulate its physicochemical properties and biological activities. The development of synthetic methodologies, such as the Perkin, Knoevenagel, and Pechmann reactions, provided the foundational tools for creating a diverse library of coumarin derivatives. nih.govencyclopedia.pub
The evolution of benzopyran-sulfonic acid chemistry is closely tied to the broader field of medicinal chemistry, where the sulfonyl and sulfonamide groups are recognized as important pharmacophores. ajchem-a.com These groups can influence a molecule's solubility, acidity, and ability to interact with biological targets. Research into coumarin sulfonamides, which are structurally related to sulfonic acids, has highlighted their potential as enzyme inhibitors and anticancer agents, thereby paving the way for the exploration of compounds like this compound. nih.govencyclopedia.pub
Significance of the this compound Scaffold in Contemporary Chemical and Pharmaceutical Research
The 2-Oxo-2H-1-benzopyran, or coumarin, scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. researchgate.netmdpi.com These activities include anti-inflammatory, anticoagulant, antimicrobial, and anticancer properties. researchgate.netnih.gov The significance of this scaffold lies in its structural simplicity and the potential for modification at multiple positions, allowing for the fine-tuning of its biological effects. researchgate.net
The addition of a sulphonic acid group at the 6-position of the coumarin ring introduces a highly polar and acidic functional group. This modification can dramatically alter the compound's properties, influencing its solubility in aqueous media and its ability to form ionic interactions with biological macromolecules. The sulfonic acid group is known to be a key feature in many biologically active compounds, contributing to their mechanism of action. researchgate.net
In the context of this compound, the combination of the coumarin core and the sulfonic acid moiety creates a unique chemical entity with potential for specific biological targeting. The electron-withdrawing nature of the sulfonic acid group can also influence the electronic properties of the entire benzopyran system, potentially modulating its reactivity and interaction with cellular targets.
Overview of Key Research Domains Pertaining to this compound and its Analogues
Research into this compound and its analogues is concentrated in several key domains, primarily driven by the therapeutic potential of the coumarin scaffold.
Enzyme Inhibition: A significant area of investigation for coumarin derivatives is their role as enzyme inhibitors. nih.gov Coumarin sulfonamides, for instance, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govencyclopedia.pub The sulfonic acid moiety in this compound suggests its potential to interact with the active sites of enzymes, particularly those with positively charged residues.
Anticancer Research: The coumarin nucleus is a common feature in many compounds with demonstrated anticancer activity. nih.govresearchgate.net Derivatives of 6-substituted 2-oxo-2H-1-benzopyran have been synthesized and evaluated for their ability to reduce the invasive behavior of cancer cells. nih.gov The introduction of a sulfonic acid group could enhance the anticancer potential through various mechanisms, including altered cell permeability or specific interactions with cancer-related enzymes.
Antimicrobial and Antifungal Activity: Coumarin derivatives have also shown promise as antimicrobial and antifungal agents. ajchem-a.comnih.gov The specific substitution pattern on the coumarin ring plays a crucial role in determining the spectrum and potency of this activity. Research in this area explores how modifications, such as the addition of a sulfonic acid group, can lead to the development of new and effective antimicrobial compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27279-86-3 |
|---|---|
Molecular Formula |
C9H6O5S |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C9H6O5S/c10-9-4-1-6-5-7(15(11,12)13)2-3-8(6)14-9/h1-5H,(H,11,12,13) |
InChI Key |
SXOYTVCGDVNJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid and Its Derivatives
Direct Synthesis Approaches to 2-Oxo-2H-1-benzopyran-6-sulphonic Acid
The direct synthesis of this compound can be approached in two primary ways: by first forming the benzopyran ring and then introducing the sulfonic acid group, or by incorporating the sulfonic acid moiety onto a precursor that is then cyclized to form the final product.
Strategies for Benzopyran Ring Formation Preceding Sulfonation
The initial formation of the 2-oxo-2H-1-benzopyran (coumarin) core is a well-established area of organic synthesis. Various named reactions can be employed to construct this heterocyclic system from simpler phenolic and carbonyl-containing precursors. These methods include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. mdpi.comarabjchem.org Once the coumarin (B35378) scaffold is in place, sulfonation can be carried out.
Introduction of the Sulfonic Acid Moiety onto Benzopyran Cores
The sulfonation of a pre-formed coumarin ring is a common method for the synthesis of coumarin-sulfonic acids. This electrophilic aromatic substitution reaction typically involves treating the coumarin with a sulfonating agent. Chlorosulfonic acid has been described as a reagent for the sulfonation of various 7-hydroxycoumarin derivatives and their methyl ethers. acs.org The position of sulfonation is directed by the existing substituents on the benzopyran ring. For instance, the sulfonation of 3,4-dimethoxyphenol (B20763) exclusively yields the 6-sulfonic acid derivative. researchgate.net The synthesis of 2-oxo-2H-chromene-6-sulfonyl chloride, a precursor to the sulfonic acid, can be achieved by reacting coumarin with chlorosulfonic acid. nih.gov
Synthesis of 2-Oxo-2H-1-benzopyran Scaffolds Incorporating Sulfonic Acid Functionalities
Pechmann Condensation Applications in Coumarin-Sulfonic Acid Synthesis
The Pechmann condensation is a widely used and efficient method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgrsc.org This reaction can be adapted to produce coumarin-sulfonic acids by using a phenol that is already sulfonated. The reaction proceeds through transesterification followed by intramolecular ring closure. wikipedia.org A variety of catalysts, including strong Brønsted acids like methanesulfonic acid or Lewis acids such as AlCl₃, can be employed to facilitate the reaction. organic-chemistry.org The use of solid acid catalysts, such as zirconia-based heterogeneous catalysts and sulfonated carbon-coated magnetic nanoparticles, has been explored to create more environmentally friendly and reusable catalytic systems. rsc.orgnih.gov For example, the reaction of resorcinol (B1680541) and ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin is a model reaction often used to optimize these catalytic conditions. researchgate.netrsc.org
Table 1: Examples of Catalysts Used in Pechmann Condensation for Coumarin Synthesis
| Catalyst Type | Specific Catalyst Examples | Key Features |
| Homogeneous Acids | H₂SO₄, CF₃COOH, P₂O₅ | Traditional catalysts, often require harsh conditions and can generate waste. rsc.org |
| Lewis Acids | ZnCl₂, FeCl₃, TiCl₄, AlCl₃ | Can improve reaction rates and yields. nih.gov |
| Heterogeneous Catalysts | Zirconia-based catalysts, Sulfonated carbon-coated magnetic nanoparticles | Offer advantages in terms of reusability and reduced environmental impact. rsc.orgnih.gov |
| Ionic Liquids | 1-butyl-3-methylimidazolium hexafluorophosphate, Brønsted acidic ionic liquids | Can act as both solvent and catalyst, often allowing for milder reaction conditions. researchgate.netnih.gov |
Knoevenagel Condensation Routes to 2-Oxo-2H-1-benzopyran Systems
The Knoevenagel condensation is another cornerstone of coumarin synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net This method is particularly useful for the synthesis of coumarin-3-carboxylic acid derivatives. biomedres.us The reaction between a substituted 2-hydroxy benzaldehyde (B42025) and a compound like Meldrum's acid or malonic esters, often catalyzed by a base such as piperidine (B6355638) or an organocatalyst like L-proline, leads to the formation of the coumarin ring. researchgate.netbiomedres.us To synthesize a coumarin-sulfonic acid via this route, a 2-hydroxybenzaldehyde bearing a sulfonic acid group would be the required starting material. The reaction is considered a green synthetic method, especially when carried out in aqueous media or with recyclable catalysts. google.commdpi.com
Multicomponent Reaction Approaches for Advanced Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex coumarin derivatives. researchgate.net These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. For instance, a one-pot, three-component reaction between a salicylaldehyde (B1680747), an α-ketoester, and various aromatic aldehydes can produce coumarin-chalcone compounds in the presence of a catalyst like Bi(OTf)₃. mdpi.com Adapting these MCRs by using a sulfonated starting material, such as a sulfonated salicylaldehyde, would provide a direct route to advanced 2-oxo-2H-1-benzopyran derivatives incorporating a sulfonic acid functionality.
Synthesis of Sulfonamide and Sulfonyl Chloride Derivatives
The conversion of the sulphonic acid moiety into sulfonamides and sulfonyl chlorides is a critical step in the diversification of the coumarin-6-sulphonic acid scaffold. These derivatives serve as key intermediates for creating a wide range of biologically relevant molecules.
The synthesis of coumarin-6-sulfonamide analogues typically begins with the corresponding sulfonyl chloride. A common and direct pathway involves the reaction of 2-oxo-2H-1-benzopyran-6-sulfonyl chloride with various primary or secondary amines or their respective hydrazone derivatives. This reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
One established method involves the synthesis of novel sets of coumarin sulfonamide derivatives by reacting coumarin-6-sulfonyl chloride with different substituted hydrazones. nih.gov For example, N-(4-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)phenyl)-2-oxo-2H-chromene-6-sulfonamide was synthesized with a 60% yield. nih.gov Another approach involves the sulfonylation of commercially available aromatic amines with methyl 2-chlorosulfonylacetate to produce intermediate sulfonamides, which are then condensed with substituted salicylaldehydes to form the final coumarin sulfonamide structures. derpharmachemica.com
Furthermore, hybrid molecules incorporating other heterocyclic systems, such as thiazole (B1198619), can be synthesized. For instance, refluxing 2-amino coumarin thiazolyl derivatives with various benzenesulfonyl chlorides in pyridine (B92270) at 60°C leads to the formation of thiazole-based coumarin sulfonamides in good yields (68–82%). scholarsresearchlibrary.com These varied synthetic strategies allow for the creation of a large library of coumarin-6-sulfonamide analogues with diverse substituents, enabling extensive structure-activity relationship studies. scholarsresearchlibrary.comresearchgate.net
Table 1: Examples of Synthesized Coumarin-6-sulfonamide Analogues
| Compound Name | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| N-(4-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | 60% | 269–270 | nih.gov |
| N-(4-(1-(2-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)-2-oxo-2H-chromene-6-sulfonamide | 83% | 258–259 | nih.gov |
The key intermediate, 2-oxo-2H-1-benzopyran-6-sulfonyl chloride (coumarin-6-sulfonyl chloride), is fundamental for the synthesis of the corresponding sulfonamides. The most direct method for its preparation is the chlorosulfonation of coumarin. This reaction involves treating coumarin with an excess of chlorosulfonic acid. nih.gov The strong electrophilic nature of chlorosulfonic acid leads to the introduction of the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring of the coumarin, primarily at the C-6 position due to the directing effects of the heterocyclic ring.
The general procedure involves the careful addition of chlorosulfonic acid to the starting amide or heterocyclic compound at reduced temperatures, often ranging from -10 °C to 0 °C. scispace.com The reaction mixture may then be stirred at room temperature or heated to ensure the completion of the reaction before being carefully quenched by pouring it into ice water to precipitate the sulfonyl chloride product. scispace.com This process provides a versatile and reactive intermediate ready for further functionalization.
Heterocyclic Annulation and Fusion Reactions
Derivatives of this compound are valuable precursors for constructing more complex molecular architectures, including fused heterocyclic systems. These annulation and fusion reactions significantly expand the chemical diversity and potential applications of the coumarin scaffold.
Thiazolidinone and azetidinone rings can be fused to or conjugated with the coumarin framework, often starting from coumarin-based Schiff bases (imines).
Thiazolidinones: A prevalent method for synthesizing coumarin-thiazolidinone conjugates involves a cyclocondensation reaction. First, a coumarin derivative containing an amino group, such as 4-[(4-aminophenyl)amino]-2H-chromen-2-one, is condensed with various aromatic aldehydes to form the corresponding Schiff bases. scholarsresearchlibrary.com These intermediates are then reacted with thioglycolic acid in a suitable solvent like dry benzene. The reaction proceeds via a nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization to form the 4-thiazolidinone (B1220212) ring. scholarsresearchlibrary.comcas.czhueuni.edu.vn Water formed during the reaction is typically removed azeotropically to drive the reaction to completion. scholarsresearchlibrary.com
Azetidinones (β-Lactams): The synthesis of coumarin-azetidinone derivatives also frequently utilizes Schiff base intermediates. scispace.com In a key step known as the Staudinger cycloaddition, a coumarin-derived Schiff base is reacted with a ketene, which is often generated in situ from an acid chloride and a non-nucleophilic base like triethylamine (B128534). scispace.comnih.gov For example, reacting a coumarin-thiazole Schiff base with chloroacetyl chloride in the presence of triethylamine in a solvent like 1,4-dioxane (B91453) yields the corresponding 3-chloro-azetidin-2-one derivative. derpharmachemica.comnih.gov This [2+2] cycloaddition reaction constructs the four-membered β-lactam ring.
Table 2: Key Reactions for Thiazolidinone and Azetidinone Synthesis
| Target Ring | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Thiazolidinone | Coumarin Schiff Base | Thioglycolic Acid | Cyclocondensation | scholarsresearchlibrary.comcas.cz |
The conjugation of indole (B1671886) and coumarin moieties has led to hybrid molecules of significant interest. Several synthetic strategies have been developed to link these two heterocyclic systems. One approach involves a Michael addition reaction, where substituted indoles are combined with a coumarin component. nih.gov
Another common method involves the condensation of a hydrazone derivative of indole with a substituted salicylaldehyde. For example, 3-acetyl indole hydrazone can be reacted with various salicylaldehydes to produce a series of coumarin-indole derivatives. nih.gov Additionally, multi-step syntheses have been employed to create different series of indole-coumarin hybrids, such as 3-(1-benzyl-1H-indol-2-yl)-2H-chromen-2-ones and 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes, allowing for structural variation and exploration of their chemical properties. cas.czsciensage.info
The coumarin nucleus serves as a scaffold for the construction of a wide variety of other fused heterocyclic systems. Starting from 6-aminocoumarin, a derivative related to the title compound, a sequence of reactions can lead to complex fused structures. For instance, treatment of 6-aminocoumarin with oxalyl chloride yields a coumarinyl-6-isocyanate intermediate. This can be further reacted with glycine (B1666218) to produce an imidazolidine-dione derivative, which then acts as a building block for further annulations. nih.gov
Subsequent reactions of these intermediates with reagents like hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused isoxazole (B147169) and pyrazole (B372694) rings, respectively, resulting in compounds like imidazo[4,5-c]isoxazol-5-ones and imidazo[4,5-c]pyrazol-5-ones. nih.gov Moreover, treatment with urea (B33335) or thiourea (B124793) can construct purine-like structures, such as 5,7-dihydro-2-hydroxy-purin-8-one and 5,7-dihydro-2-mercapto-purin-8-one systems fused to the coumarin backbone. nih.gov These synthetic routes demonstrate the versatility of coumarin derivatives in generating diverse, polycyclic heterocyclic motifs. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. Traditional methods for synthesizing the coumarin backbone often rely on harsh acid catalysts, volatile organic solvents, and high temperatures, leading to significant waste and potential environmental hazards. tandfonline.comresearchgate.net Modern approaches focus on developing more sustainable pathways through the use of eco-friendly catalysts and alternative reaction media, such as solvent-free systems or water. tandfonline.comut.ac.ir These green methodologies not only minimize waste but also offer benefits like simplified purification, reduced reaction times, and improved energy efficiency. ut.ac.irut.ac.ir
Development of Eco-Friendly Catalytic Systems
A key aspect of greening the synthesis of coumarin derivatives involves replacing hazardous and corrosive traditional catalysts like concentrated sulfuric acid with environmentally benign alternatives. researchgate.netrsc.org Research has demonstrated the efficacy of various solid acid catalysts, recyclable catalysts, and natural catalysts that are safer, more efficient, and can often be reused.
Solid and Recyclable Acid Catalysts:
Silica-supported Boron Sulfonic Acid [SiO2/B(SO4H)3]: This heterogeneous catalyst has proven highly effective for preparing coumarin derivatives via Pechmann condensation under solvent-free conditions. ut.ac.irut.ac.irresearchgate.net It acts as a tri-functional inorganic Brønsted acid catalyst that can be easily separated from the reaction mixture, regenerated, and reused multiple times without a significant drop in activity. ut.ac.irut.ac.irresearchgate.net This approach eliminates the need for corrosive liquid acids and toxic solvents, offering high yields and short reaction times. ut.ac.irut.ac.ir
Phosphotungstic Acid (H₃PW₁₂O₄₀): As a commercially available, non-toxic heteropoly acid, phosphotungstic acid serves as an efficient and environmentally benign catalyst for coumarin synthesis. wisdomlib.org Its use, particularly when combined with microwave irradiation, accelerates reaction rates and improves yields under mild conditions. wisdomlib.org
Brønsted Acidic Ionic Liquids: Task-specific ionic liquids, such as pyridinium-based variants, have been developed as recyclable and effective catalysts. rsc.org These catalysts can facilitate Pechmann condensations under solvent-free and ambient temperature conditions, providing good to excellent yields. A significant advantage is the ability to recycle and reuse the ionic liquid catalyst for several cycles. rsc.org
Natural and Bio-derived Catalysts:
Natural Acids: Simple, readily available natural acids from sources like lemon juice (containing citric and ascorbic acids) and grape juice have been successfully employed as catalysts for coumarin synthesis. arabjchem.org These reactions can be performed under solvent-free conditions at room temperature, representing a simple, waste-minimized, and cost-effective synthetic strategy. arabjchem.org
Oxalic Acid: In aqueous media, oxalic acid has been used as an effective catalyst for the three-component reaction of 4-hydroxycoumarin (B602359), aromatic aldehydes, and secondary amines to produce α-benzylamino coumarin derivatives. bas.bg This method features mild, aerobic conditions and short reaction times. bas.bg
The table below summarizes the performance of various eco-friendly catalysts in the synthesis of different coumarin derivatives.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Silica (B1680970) Boron Sulfonic Acid | Phenols, Ethyl Acetoacetate | Solvent-free, 130°C | 75-98% | researchgate.net |
| [MBSPy][HSO4] (Ionic Liquid) | Substituted Phenols, β-ketoester | Solvent-free, Room Temp. | Good to Excellent | rsc.org |
| Phosphotungstic Acid | 5-nitro 2-hydroxybenzaldehyde, Carbonyl compounds | Microwave Irradiation | High | wisdomlib.org |
| Citrus limon L. juice | 3,4-Dimethylphenol, Methyl Acetoacetate | Solvent-free, Room Temp. | 87% | arabjchem.org |
| Oxalic Acid | 4-hydroxycoumarin, Benzaldehyde, Piperidine | Aqueous Medium, Room Temp. | 94% | bas.bg |
Solvent-Free and Aqueous Medium Reaction Conditions
Moving away from volatile and often toxic organic solvents is a cornerstone of green chemistry. bas.bg Syntheses of 2-oxo-2H-1-benzopyran derivatives are increasingly being designed to run under solvent-free conditions or in water, the most environmentally benign solvent. ut.ac.irbas.bg
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. ut.ac.ir These reactions are often facilitated by heating and the use of solid-supported catalysts. For instance, the synthesis of coumarins using silica-supported boron sulfonic acid is performed by heating a mixture of phenols and ethyl acetoacetate in the absence of any solvent, resulting in high yields and easy product isolation. ut.ac.irresearchgate.net Similarly, reactions catalyzed by natural acids like lemon juice have been effectively carried out by simply stirring the reactants together at room temperature. arabjchem.org This approach significantly reduces waste as it eliminates the need for a reaction solvent and subsequent purification steps to remove it. ut.ac.ir
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and wide availability. bas.bg Performing organic syntheses in water can simplify work-up procedures and, in some cases, enhance reaction rates and selectivity. bas.bgnih.gov The synthesis of coumarin derivatives has been successfully adapted to aqueous media. For example, a one-pot synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation between salicylaldehyde and Meldrum's acid proceeds efficiently in water at room temperature, with catalysts like sodium azide (B81097) achieving near-quantitative yields. nih.gov Another study demonstrated a microwave-assisted procedure for reacting coumarin derivatives with various nucleophiles in water, using potassium carbonate as a green catalyst. researchgate.net This method dramatically reduced reaction times from hours to minutes and improved product yields compared to conventional methods. researchgate.net
The following table provides examples of coumarin derivative syntheses conducted under solvent-free or aqueous conditions.
| Reaction Medium | Catalyst | Reaction Type | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-Free | Silica Boron Sulfonic Acid | Pechmann Condensation | 10-60 min | 75-98% | researchgate.net |
| Solvent-Free | Vitis vinifera L. juice | Pechmann Condensation | ~10 min | ~87% | arabjchem.org |
| Aqueous | Potassium Carbonate | Michael Addition | 2-3 min (Microwave) | 80-88% | researchgate.net |
| Aqueous | Sodium Azide | Knoevenagel Condensation | Not Specified | 99% | nih.gov |
| Aqueous | Oxalic Acid | Three-component Mannich type | 30-70 min | 85-96% | bas.bg |
Chemical Reactivity and Derivatization Studies of 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strongly acidic and versatile functional group that dictates a significant portion of the chemical reactivity of 2-Oxo-2H-1-benzopyran-6-sulphonic acid, also known as coumarin-6-sulfonic acid. Its reactions typically involve transformation into more reactive intermediates, such as sulfonyl chlorides, to facilitate further derivatization.
Hydrolysis Reactions of Sulfonic Acid Derivatives
The carbon-sulfur bond in aromatic sulfonic acids is notably stable; however, the sulfonic acid group can be removed and replaced by a hydrogen atom through hydrolysis under specific, often harsh, conditions such as heating with aqueous acid. More relevant to its derivatives, the sulfonate salts can undergo hydrolysis. For instance, sodium hydrocoumarinsulfonate, a related saturated derivative, can be partially hydrolyzed back to coumarin (B35378) when treated with strong acids like concentrated hydrochloric acid. acs.org This type of desulfonation is a reversible process and can be used to remove a sulfonic acid group that was initially introduced to act as a blocking group to control the position of further aromatic substitution. lkouniv.ac.in The hydrolysis of the lactone ring in the coumarin structure can also occur under acidic or basic conditions, leading to an equilibrium between the lactone and the corresponding hydrocoumaric acid salt. acs.org
Esterification and Amidation Reactions of the Sulfonic Acid Functionality
Direct esterification of sulfonic acids is challenging. Therefore, the sulfonic acid is typically converted to a more reactive intermediate, 2-oxo-2H-chromene-6-sulfonyl chloride, to facilitate reactions with nucleophiles like alcohols and amines. This key intermediate is prepared by treating coumarin with chlorosulfonic acid. nih.gov
Amidation: The reaction of 2-oxo-2H-chromene-6-sulfonyl chloride with various primary or secondary amines or specific sulfonamides yields a diverse range of coumarin-6-sulfonamides. This reaction is a cornerstone for creating libraries of biologically active compounds. mdpi.comnih.gov For example, reacting the sulfonyl chloride with sulfanilamide (B372717) or sulfapyridine (B1682706) in refluxing ethanol (B145695) produces the corresponding target sulfonamides. nih.gov Similarly, reactions with various amines in the presence of a base like sodium hydrogen carbonate at room temperature can also produce the desired sulfonamide derivatives. sciensage.info
Table 1: Examples of Amidation Reactions
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-oxo-2H-chromene-6-sulfonyl chloride | Sulfanilamide | Absolute ethanol, reflux | 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide | 43% | nih.gov |
| 2-oxo-2H-chromene-6-sulfonyl chloride | Sulfapyridine | Absolute ethanol, reflux | N-(pyridin-2-yl)-2-oxo-2H-chromene-6-sulfonamide | - | nih.gov |
| 2-oxo-2H-chromene-6-sulfonyl chloride | 4-aminoacetophenone | Pyridine (B92270), dichloromethane, 24h | N-(4-acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide | - | mdpi.comnih.gov |
| 2-oxo-2H-chromene-6-sulfonyl chloride | Various amines | Sodium hydrogen carbonate, room temp. | Corresponding sulfonamides | - | sciensage.info |
Esterification: While less commonly reported for this specific compound in the reviewed literature, the synthesis of sulfonic acid esters (sulfonates) is a standard chemical transformation. Generally, sulfonic acids can be esterified by reacting them with esters of phosphoric acid or with adducts formed between a strong acid ester (like dimethyl sulfate) and an amide (like dimethylformamide). google.com Using the more reactive sulfonyl chloride intermediate, esterification can be achieved by reaction with various alcohols, though this pathway is more focused on amidation in the available research for this compound.
Oxidation and Reduction Pathways of the Sulfonic Acid Moiety
The sulfonic acid group is generally resistant to both oxidation and reduction due to the sulfur atom being in its highest oxidation state (+6).
Oxidation: Further oxidation of the sulfonic acid moiety itself is not feasible. However, under strong oxidizing conditions, the entire molecule may degrade. For many organic sulfonic acids, oxidation can lead to the cleavage of the C-S bond, resulting in the formation of sulfate (B86663) (SO₄²⁻) and an organic residue. researchgate.net This process effectively destroys the molecule.
Reduction: The sulfonic acid group is stable and not readily reduced. Reduction of this group is difficult and requires potent reducing agents and conditions which would likely also reduce other functional groups within the coumarin ring system, such as the lactone and the aromatic ring.
Reactivity of the 2-Oxo-2H-1-benzopyran Ring System
The reactivity of the coumarin ring system is characterized by the interplay between the electron-donating ether oxygen attached to the aromatic ring and the electron-withdrawing nature of the α,β-unsaturated lactone (the pyranone ring). The presence of the strongly deactivating sulfonic acid group at the 6-position further modifies this reactivity.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for aromatic systems. wikipedia.org The synthesis of this compound from coumarin itself is an example of an SₑAr reaction, specifically sulfonation using fuming sulfuric acid. lkouniv.ac.inmasterorganicchemistry.com
For further SₑAr reactions on the this compound molecule, the directing effects of the existing substituents must be considered:
The Benzopyran Ring System: The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions relative to it (positions 5 and 7).
The Sulfonic Acid Group (-SO₃H): This is a powerful electron-withdrawing and deactivating group. lkouniv.ac.in It directs incoming electrophiles to the meta position relative to itself (positions 5 and 7).
Both groups direct incoming electrophiles to positions 5 and 7. However, the sulfonic acid group strongly deactivates the entire aromatic ring, making subsequent electrophilic substitutions significantly more difficult to achieve and requiring harsher reaction conditions compared to the initial sulfonation of unsubstituted coumarin. wikipedia.org
Reactions at the 2-Oxo Group and Pyranone Ring
The α,β-unsaturated lactone system is the site of several important reactions.
Hydrolysis/Ring-Opening: The ester linkage in the lactone ring is susceptible to hydrolysis, particularly under basic conditions. Treatment with alkaline hydroxides causes the ring to open, forming the salt of the corresponding coumaric acid (a (Z)-3-(2-hydroxyphenyl)acrylic acid) derivative. This reaction is pH-dependent and reversible; acidification of the coumarate salt will cause the ring to close again, reforming the coumarin. mdpi.com
Reduction: The double bond and the carbonyl group in the pyranone ring can undergo reduction. Electrochemical reduction of coumarin has been studied, indicating that the pyranone ring is the primary site of this reaction. mdpi.com Catalytic hydrogenation can also reduce the C3-C4 double bond to yield the corresponding dihydrocoumarin (B191007) derivative.
Addition Reactions: The C3-C4 double bond is part of a Michael acceptor system and can react with nucleophiles. For instance, coumarin reacts with sodium bisulfite to form a sulfonic derivative of hydrocoumarin, where the bisulfite adds across this double bond. acs.orgscispace.com
Conjugate Addition Reactions
The coumarin scaffold, the core of this compound, features an α,β-unsaturated lactone system, making it susceptible to nucleophilic conjugate addition, commonly known as the Michael reaction. organicreactions.org This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzopyran ring. The electrophilic nature of the C3-C4 double bond allows for the addition of a wide range of nucleophiles, leading to the formation of 3,4-dihydrocoumarin derivatives. nih.gov
The intramolecular Michael reaction has been a subject of study since the late 19th century, with systematic investigations beginning in the mid-20th century on ethyl coumarinates, which cyclize upon treatment with sodium alkoxide. organicreactions.org More contemporary research has expanded the scope of this reaction to include various donors and acceptors under both basic and acidic conditions. organicreactions.org
Recent studies have demonstrated the high chemoselectivity of conjugate additions to coumarin derivatives using lithium tetraorganozincates (R₄ZnLi₂). cnr.it This method allows for the efficient alkylation or arylation of the coumarin ring. The reaction proceeds cleanly at 0°C, and the resulting zinc enolate intermediate can be trapped with various electrophiles to create trisubstituted dihydrocoumarin derivatives with high diastereoselectivity. cnr.it This approach is notable for its tolerance of functional groups, such as esters and halogens, which might react under other conditions. cnr.it
The scope of nucleophiles (donors) and coumarin-based acceptors in conjugate addition reactions is broad. Key research findings are summarized in the table below.
| Donor (Nucleophile) | Acceptor | Catalyst/Conditions | Product Type | Reference |
| Pyridyl acetic acids | Coumarin-3-carboxylic acids | N-methyl morpholine (B109124) (NMM) | 4-(Pyridylmethyl)chroman-2-ones | nih.gov |
| Cyclic 1,3-diketones | Coumarin-3-carboxylic acids | Copper ferrite (B1171679) oxide nanoparticles (CuFe₂O₄@MCC) | 3,4-Dihydrocoumarin frameworks | nih.gov |
| Lithium tetraorganozincates (R₄ZnLi₂) | Ethyl 6-chloro/iodo-2-oxo-2H-benzopyran-3-carboxylate | 0°C, neat | 4-Alkyl/Aryl-3,4-dihydrocoumarin derivatives | cnr.it |
| Grignard reagents (RMgX) | Thiochromones (sulfur analogue) | Cu(I) salts | 2-Alkylthiochroman-4-ones | mdpi.com |
| Mercapto-coumarins | Formaldehyde and diphenyl amine | Acetic acid | Mannich reaction products | researchgate.net |
These reactions highlight the versatility of the coumarin core in synthesizing complex molecular structures. The presence of the sulphonic acid group at the C6 position in this compound would likely influence the reactivity of the α,β-unsaturated system by altering its electronic properties, a factor to be considered in designing synthetic pathways.
Cycloaddition Reactions (e.g., [2+2], [3+2])
The C3-C4 double bond of the coumarin nucleus is also a reactive dienophile and dipolarophile, enabling it to participate in various cycloaddition reactions. Photochemical [2+2] cycloadditions are among the most frequently utilized photochemical reactions for creating cyclobutane (B1203170) rings. acs.org When irradiated with UV light (typically around 350 nm), coumarin derivatives can dimerize or react with other olefins to form cyclobutane adducts. acs.orgresearchgate.net This reaction is often reversible, with the cycloadducts cleaving back to the original olefins upon irradiation at a shorter wavelength (e.g., 254 nm). researchgate.net
The [2+2] photocycloaddition of coumarins has been employed in various applications, from the synthesis of furocoumarins to creating cross-linking agents for biomolecules. researchgate.netresearchgate.net For instance, the reaction between coumarin and thymine (B56734) can be induced to form a cyclobutane adduct, a principle used in nucleic acid research. researchgate.net The solid-state [2+2] cycloaddition of coumarin-3-carboxylic acid has also been investigated, demonstrating that crystal packing and the presence of hydrogen-bonding networks can significantly influence the reaction's feasibility. rsc.org Irradiation of coumarin-3-carboxylic acid with a mercury lamp leads to the formation of a dimerized product. rsc.org
Recent advances have focused on visible-light-induced cycloadditions, which offer a greener alternative to UV irradiation. acs.org Organocatalysts and transition metal complexes, such as those involving iridium, can facilitate intramolecular [2+2] photocycloadditions under visible light. acs.orgrsc.org
While [2+2] cycloadditions are well-documented for coumarins, other cycloaddition pathways like [3+2] and [4+2] are also possible, expanding the synthetic utility of the coumarin scaffold. For example, 1,2,6-thiadiazines, which are electron-deficient heterocycles, have been shown to undergo regio- and stereoselective [4+2] and [3+2] cycloadditions with various partners. chemrxiv.org The reactivity of the coumarin ring in such reactions allows for the construction of novel fused and bridged heterocyclic systems.
| Reaction Type | Reactants | Conditions | Product | Key Features | Reference |
| [2+2] Photocycloaddition | Coumarin and Thymine | Irradiation at 350 nm | Cyclobutane adduct | Photo-reversible at 254 nm | researchgate.net |
| [2+2] Photodimerization | Coumarin-3-carboxylic acid | 150 W mercury lamp (solid state) | Dimerized product | Influenced by crystal packing | rsc.org |
| Intramolecular [2+2] Photocycloaddition | Coumarin derivatives | Visible light, Ir-catalyst | Fused cyclobutane ring | Biomimetic synthesis application | acs.org |
| [4+2] Cycloaddition | Fluorenethione S-oxide and Azoalkenes | N/A | 2H-1,2,3-Thiadiazine 1-oxides | Forms thiadiazine derivatives | rsc.org |
| [3+2] Cycloaddition | 1,2,6-Thiadiazines and Azomethine ylides | N/A | Fused bicyclic thiadiazines | Access to novel heterocyclic scaffolds | chemrxiv.org |
Formation of Complex Molecular Architectures through Functionalization
Conjugation with Other Biologically Active Scaffolds
The fusion of the coumarin scaffold with other heterocyclic or biologically active moieties is a prominent strategy in medicinal chemistry to develop novel hybrid molecules with potentially enhanced pharmacological profiles. researchgate.net The this compound structure, particularly through its sulphonic acid group or other positions on the benzopyran ring, serves as a versatile anchor for conjugation.
A significant area of research involves the synthesis of coumarin-sulfonamide hybrids. ajchem-a.com The sulfonamide group is a well-established pharmacophore in numerous therapeutic agents. mdpi.com Novel coumarin-6-sulfonamide derivatives have been synthesized by first preparing 2-oxo-2H-chromene-6-sulfonyl chloride from coumarin and chlorosulfonic acid. nih.gov This key intermediate can then be reacted with various amines, such as sulfanilamide or sulfapyridine, to yield a range of coumarin-6-sulfonamides. nih.gov These hybrids have been investigated for their antiproliferative and apoptotic activities against various cancer cell lines. ajchem-a.comnih.gov
Beyond sulfonamides, the coumarin nucleus has been conjugated with a diverse array of scaffolds:
Indoles: 6-Aminocoumarins can be converted into 1'-(2-oxo-2H-benzopyran-6-yl)-5'-hydroxy-2'-methylindoles, which serve as precursors for more complex structures like thiazolidinones. nih.govresearchgate.net
Imidazolidines: Starting from 6-aminocoumarin, a reaction sequence involving the formation of an isocyanate and subsequent reaction with glycine (B1666218) yields 1H-3-[2'-oxo-2'H-benzopyran-6'-yl]-5-imidazolidine-2,4-dione. This scaffold can be further functionalized to create complex heterocyclic systems like imidazo[4,5-c]isoxazoles and purinones. nih.gov
Pyrazoles: Coumarin-based sulfonyl chlorides can be reacted with hydrazides and other reagents to form pyrazole-sulfonyl-coumarin hybrids. nih.gov
Carboxamides: The carboxylic acid group, often introduced at the C3 position, is a common handle for creating amide linkages with other bioactive molecules. researchgate.netresearchgate.net Esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid, for instance, have been synthesized and evaluated as selective inhibitors of α-chymotrypsin. nih.gov
This strategy of molecular hybridization aims to combine the pharmacophoric features of different molecular classes to create synergistic effects or novel mechanisms of action.
Linker Chemistry and Bridging Strategies in Derivative Synthesis
The design and synthesis of linkers are crucial for connecting a functional molecule, such as the coumarin core, to another molecular entity, like a different bioactive scaffold or a molecular tag. symeres.com The nature of the linker—its length, flexibility, polarity, and stability—can significantly influence the physicochemical and biological properties of the final conjugate. symeres.commorressier.com
Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com
Cleavable Linkers: These are designed to be stable under certain conditions (e.g., in systemic circulation) but are cleaved by specific triggers (e.g., enzymes, acidic pH) at a target site. This strategy is widely used in drug delivery systems. Self-immolative linkers, such as the para-aminobenzyl alcohol (PAB) group, are a sophisticated type of cleavable linker that degrades via an electronic cascade once triggered. symeres.com
Non-Cleavable Linkers: These form a stable connection between the two molecular parts. The choice of a non-cleavable linker depends on the desired function of the final molecule, where the entire construct is intended to remain intact. symeres.com
In the context of coumarin derivatives, various bridging strategies have been explored. For instance, indole (B1671886) moieties have been used as a linker to connect a coumarin core at the C6 position to a phenyl-thiazolidinone scaffold. researchgate.net In another study, the effect of the linker between two coumarin units was investigated, comparing an ethylene (B1197577) glycol linker with an octanediol linker for their influence on fluorescence response in ion detection. morressier.com The ethylene glycol units demonstrated a superior fluorescence response, highlighting the critical role of the linker's structure. morressier.com The synthesis of coumarin-based molecular hybrids often involves multi-step reactions where linker fragments are built sequentially or attached as a single unit to functionalized coumarin precursors, such as 6-aminocoumarin or coumarin-3-carboxylic acid. nih.govnih.gov
Microbial Biotransformation of Benzopyran Systems
Biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on organic compounds, offering a green and highly selective alternative to traditional chemical synthesis. researchgate.nethealthbiotechpharm.org The coumarin (benzopyran) ring system is a substrate for various microbial transformations, which can mimic mammalian metabolism and generate novel, potentially bioactive analogs. researchgate.netacademicjournals.org
Fungi, particularly species from the genera Cunninghamella and Aspergillus, are frequently used for the biotransformation of coumarins. researchgate.netacademicjournals.org A study involving twenty-five different microorganisms found that Cunninghamella elegans was highly efficient at metabolizing coumarin. academicjournals.org The primary reactions catalyzed by these microorganisms on the coumarin scaffold include hydroxylation, reduction of the C3-C4 double bond, and hydrolytic opening of the lactone ring. researchgate.nethu.edu.jo
Key metabolic pathways observed in the microbial biotransformation of coumarin include:
Hydroxylation: C. elegans can hydroxylate coumarin to produce umbelliferone (B1683723) (7-hydroxycoumarin). Umbelliferone itself can be further biotransformed into aesculetin (6,7-dihydroxycoumarin). academicjournals.org
Reduction: The C3-C4 double bond of the α,β-unsaturated system can be hydrogenated to yield 3,4-dihydrocoumarin. academicjournals.orghu.edu.jo
Lactone Ring Opening: The lactone ring can be cleaved to form derivatives like trans-cinnamic acid or 3-(2-hydroxyphenyl) propanoic acid. academicjournals.orghu.edu.jo
The table below summarizes the results of biotransformation studies on coumarin and its derivatives by various microorganisms.
| Substrate | Microorganism | Major Metabolites | Reaction Type(s) | Reference |
| Coumarin | Cunninghamella elegans | Umbelliferone, 3,4-Dihydrocoumarin, trans-Cinnamic acid | Hydroxylation, Reduction, Ring Opening | academicjournals.org |
| Umbelliferone | Cunninghamella elegans | Aesculetin, p-Coumaric acid | Hydroxylation, Ring Opening | academicjournals.org |
| Warfarin | Cunninghamella elegans | 4'-Hydroxywarfarin | Aromatic Hydroxylation | researchgate.netacademicjournals.org |
| Dicoumarol | Cunninghamella elegans | 4-Hydroxycoumarin (B602359) | C-C Bond Cleavage/Rearrangement | academicjournals.org |
| Coumarin | Lasiodiplodia spp., Botrytis spp., Fusarium spp. | 3,4-Dihydrocoumarin, 3-(2-Hydroxyphenyl) propanoic acid | Reduction, Ring Opening | hu.edu.jo |
| 4-Hydroxycoumarin | Saccharomyces cerevisiae | Novel unidentified compounds | General Metabolism | healthbiotechpharm.org |
These studies demonstrate that microbial systems are capable of performing diverse and specific chemical modifications on the benzopyran core. This approach holds significant potential for generating derivatives of this compound that may be difficult to access through conventional synthetic chemistry. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 2-Oxo-2H-1-benzopyran-6-sulphonic acid and its analogues.
The ¹H NMR spectrum of the sodium salt of coumarin-6-sulphonic acid in D₂O reveals characteristic signals for the protons of the benzopyran ring system. ias.ac.in The protons H-3 and H-4 on the α-pyrone ring typically appear as doublets, with H-4 resonating further downfield due to its position adjacent to the oxygen atom. The chemical shifts for the phenyl protons are consistent with the reactivities of coumarins at various positions in the ring. ias.ac.in For 6-substituted coumarins, a linear relationship has been observed between the chemical shift of the H-8 proton and the Hammett constants of the substituent at the 6-position. ias.ac.in
The ¹³C NMR spectra provide complementary information, with each unique carbon atom producing a distinct signal. The chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for analyzing substituent effects. In 6-substituted coumarins, the chemical shifts of the α,β-unsaturated lactone system (C-2, C-3, and C-4) and the ring-junction carbons have been correlated with Hammett constants. rsc.org The carbonyl carbon (C-2) of the lactone ring is typically observed at a significantly downfield chemical shift. The presence of the electron-withdrawing sulphonic acid group at the C-6 position influences the chemical shifts of the aromatic carbons, particularly C-5, C-6, and C-7.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Coumarins
This table is interactive. Click on the headers to sort the data.
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Coumarin (B35378) | 2 | - | ~160.0 |
| 3 | ~6.48 (d) | ~116.0 | |
| 4 | ~7.70 (d) | ~143.0 | |
| 5 | ~7.50 (d) | ~127.0 | |
| 6 | ~7.25 (t) | ~124.0 | |
| 7 | ~7.25 (t) | ~128.0 | |
| 8 | ~7.50 (d) | ~118.0 | |
| 6-Nitrocoumarin | 5 | ~7.16 | - |
| 8 | ~6.60 | - | |
| Sodium salt of coumarin-6-sulphonic acid | 3 | ~6.48 | - |
| 4 | - | - | |
| 5 | ~6.55 | - | |
| 8 | - | - |
(Note: Data is compiled from various sources and solvents, primarily for illustrative purposes. 'd' denotes doublet, 't' denotes triplet. Specific values can vary based on experimental conditions.) ias.ac.iniosrjournals.org
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex analogues. These techniques reveal correlations between nuclei, allowing for the assembly of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a coumarin-6-sulphonic acid analogue, COSY would show cross-peaks between adjacent protons, such as H-3 and H-4, and between neighboring protons on the aromatic ring (e.g., H-7 and H-8). This helps to establish the connectivity of the proton spin systems. conicet.gov.ar
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon it is attached to, providing a direct method for assigning the signals of protonated carbons. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to the quaternary carbons C-4a and C-6, and the H-3 proton would show a correlation to the carbonyl carbon C-2, confirming the core structure of the coumarin ring. conicet.gov.ar
Together, these 2D NMR techniques provide a detailed and robust map of the molecular structure, confirming the substitution pattern and allowing for the complete assignment of all proton and carbon resonances. conicet.gov.ardtu.dk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.
The most prominent peak is typically the C=O stretching vibration of the α,β-unsaturated lactone, which appears in the region of 1700-1740 cm⁻¹. The exact position depends on the substituents on the coumarin ring. The spectrum also displays characteristic C=C stretching vibrations for the aromatic ring and the pyrone double bond, usually found between 1450 and 1650 cm⁻¹. The C-O stretching vibrations of the lactone ether bond are also observable.
The presence of the sulphonic acid group introduces strong and characteristic absorption bands. The S=O asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. A broad O-H stretching band, often centered around 3000 cm⁻¹, is also expected for the hydroxyl group of the sulphonic acid.
Table 2: Characteristic IR Absorption Bands for this compound Analogues
This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone C=O | Stretch | 1700 - 1740 |
| Aromatic/Pyrone C=C | Stretch | 1450 - 1650 |
| Sulphonic Acid S=O | Asymmetric Stretch | 1340 - 1350 |
| Sulphonic Acid S=O | Symmetric Stretch | 1150 - 1160 |
| Sulphonic Acid O-H | Stretch | 2800 - 3200 (broad) |
| C-O-C Ether | Stretch | 1050 - 1300 |
(Note: Values are approximate and can be influenced by the molecular environment and sample state.) rsc.orgsemanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Coumarin and its derivatives are known to be fluorescent and exhibit characteristic absorption spectra due to their extended π-conjugated system. The spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions.
The parent coumarin molecule typically shows two main absorption bands. The introduction of a sulphonic acid group, an auxochrome, at the C-6 position can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The position of these bands is sensitive to the solvent polarity. For example, coumarin-based sulfonium (B1226848) salts in acetonitrile (B52724) show distinct absorption spectra. researchgate.net The electronic structure and the influence of substituents on the electronic states of coumarin derivatives have been investigated through a combination of UV spectra and computational calculations. researchgate.net
Table 3: UV-Vis Absorption Data for Representative Coumarin Analogues
Computational Chemistry and Molecular Modeling of 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed analysis of the electronic environment and its influence on molecular stability and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. thenucleuspak.org.pknih.gov By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), the geometric and electronic characteristics of coumarin (B35378) derivatives can be accurately calculated. thenucleuspak.org.pk These calculations provide optimized molecular geometries, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional conformation. thenucleuspak.org.pk For the coumarin scaffold, DFT studies reveal a planar structure for the benzopyrone ring system. researchgate.net The introduction of a sulphonic acid group at the 6-position is expected to influence the electronic distribution within the ring system due to its strong electron-withdrawing nature, though the fundamental planarity of the coumarin core should be maintained.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
Table 1: Representative FMO Data for Substituted Coumarins
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Coumarin | -6.5 | -1.8 | 4.7 |
| 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one | -7.02 | -3.12 | 3.90 |
| 1-(4-nitro-phenoxymethyl)-benzo[f]-chromen-3-one | -7.28 | -3.61 | 3.67 |
Note: Data is based on computational studies of various coumarin derivatives and is intended to be illustrative of general trends. thenucleuspak.org.pk The specific values for 2-Oxo-2H-1-benzopyran-6-sulphonic acid would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions within a molecule. thenucleuspak.org.pkresearchgate.net It examines the delocalization of electron density between occupied and unoccupied orbitals, which signifies stabilizing charge transfer interactions. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
For coumarin systems, significant delocalization is observed within the fused ring system, contributing to its stability. NBO analysis can identify key interactions, such as those between lone pair orbitals of oxygen atoms and the π* anti-bonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. nih.gov The presence of a sulphonic acid group would introduce strong intramolecular charge transfer interactions between the oxygen atoms of the sulfonate and the aromatic ring, which can be quantified by NBO analysis. thenucleuspak.org.pk
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. thenucleuspak.org.pk It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor, susceptible to nucleophilic attack).
In a typical coumarin molecule, the carbonyl oxygen of the lactone ring is a site of high negative potential, making it a primary target for electrophilic interactions. thenucleuspak.org.pk The aromatic ring generally shows varied potential depending on the substituents. For this compound, the sulphonic acid group, with its highly electronegative oxygen atoms, would represent a significant region of negative electrostatic potential, influencing the molecule's interaction with biological targets. researchgate.net
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. connectjournals.com
While specific docking studies for this compound are not widely reported, numerous studies on coumarin derivatives have demonstrated their potential to bind to various enzymatic targets. nih.gov Coumarin-based compounds have been docked into the active sites of enzymes such as monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.govmdpi.com
These studies reveal that the coumarin scaffold can form key interactions, including hydrogen bonds (often involving the lactone carbonyl oxygen) and π-π stacking interactions with aromatic amino acid residues in the active site. The binding affinity and selectivity are highly dependent on the nature and position of substituents. The sulphonic acid group of this compound, being a strong hydrogen bond donor and acceptor and also capable of ionic interactions, would be expected to play a significant role in the binding to a protein target, potentially forming strong interactions with positively charged or polar residues like arginine, lysine, or serine. nih.gov
In Silico Prediction of Pharmacological Parameters for Designed Derivatives
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug development. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures. researchgate.net
Various computational models and software, such as SwissADME and pkCSM, are used to evaluate the drug-likeness of coumarin derivatives based on criteria like Lipinski's rule of five. jchr.orgabap.co.in This rule suggests that good oral bioavailability is more likely for compounds with a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov
Studies on a wide range of coumarin derivatives have shown that they generally exhibit good drug-like properties. abap.co.inresearchgate.net However, the introduction of a sulphonic acid group, as in this compound, significantly increases the polarity and molecular weight, which may affect its pharmacokinetic profile. While increasing water solubility, the highly polar nature of the sulphonic acid group can hinder passive diffusion across biological membranes, potentially leading to lower oral bioavailability and reduced penetration of the blood-brain barrier. jchr.org Toxicity predictions for coumarin derivatives are varied, with some studies indicating potential for cardiotoxicity or hepatotoxicity depending on the specific substitution pattern. nih.govresearchgate.net
Table 2: Predicted Pharmacokinetic Properties for Representative Coumarin Structures
| Parameter | Coumarin | 7-Hydroxycoumarin | Prediction for this compound |
| Molecular Weight ( g/mol ) | 146.14 | 162.14 | ~226.2 |
| logP | 1.39 | 1.60 | Lower (more hydrophilic) |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 5 |
| Lipinski's Rule Violations | 0 | 0 | Likely 0 |
| Gastrointestinal Absorption | High | High | Potentially lower |
| Blood-Brain Barrier Permeability | Yes | Yes | Unlikely |
Note: The data for Coumarin and 7-Hydroxycoumarin are typical values obtained from in silico prediction tools. onlinejbs.com The predictions for this compound are extrapolations based on its chemical structure.
Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Analysis
Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound is likely to be an orally active drug with respect to its pharmacokinetic and physicochemical properties. ADME properties are crucial indicators of a drug's behavior in the body.
Detailed Research Findings:
Computational predictions for this compound suggest a complex ADME profile. The presence of the sulphonic acid group significantly influences its properties, particularly its absorption and distribution.
Absorption: The high polarity imparted by the sulphonic acid group is predicted to lead to low passive gastrointestinal absorption. Molecules with high polarity often exhibit poor membrane permeability.
Distribution: Due to its high water solubility, the volume of distribution is expected to be low, meaning the compound would be largely confined to the systemic circulation rather than distributing into tissues. It is unlikely to cross the blood-brain barrier.
Metabolism: The coumarin core is susceptible to metabolism by various cytochrome P450 enzymes. Potential metabolic pathways could include hydroxylation of the aromatic ring.
Excretion: The highly polar nature of the compound suggests that it would be primarily excreted renally.
Interactive Data Table of Predicted ADME Properties
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | Low | The polar sulphonic acid group hinders passive diffusion across the gut wall. |
| Blood-Brain Barrier Permeant | No | The molecule's polarity prevents it from crossing into the central nervous system. |
| P-glycoprotein Substrate | Yes (Predicted) | Potential for being actively transported out of cells, which could further limit absorption and tissue penetration. |
| CYP1A2 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | No (Predicted) | Lower likelihood of interactions with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No (Predicted) | Lower likelihood of interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Yes (Predicted) | High potential for interactions with a wide range of commonly used drugs. |
| Lipophilicity (LogP) | Low | The compound is predominantly hydrophilic. |
| Water Solubility | High | The sulphonic acid group makes the compound highly soluble in aqueous environments. |
Lipinski's Rule of Five and Veber's Rule Compliance
These rules are guidelines to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Veber's Rule adds further criteria for good oral bioavailability:
A polar surface area (PSA) of 140 Ų or less.
10 or fewer rotatable bonds.
Detailed Research Findings:
An analysis of the molecular properties of this compound reveals some deviations from these guidelines, primarily due to the sulphonic acid moiety.
Interactive Data Table of Physicochemical Properties and Rule Compliance
| Parameter | Value for this compound | Lipinski's Rule of Five Compliance | Veber's Rule Compliance |
| Molecular Weight | 242.21 g/mol | ✓ ( < 500) | |
| Hydrogen Bond Donors | 1 | ✓ ( ≤ 5) | |
| Hydrogen Bond Acceptors | 5 | ✓ ( ≤ 10) | |
| LogP | -0.98 (Predicted) | ✓ ( ≤ 5) | |
| Lipinski Violations | 0 | Passes | |
| Polar Surface Area (PSA) | 98.55 Ų | ✓ ( ≤ 140 Ų) | |
| Number of Rotatable Bonds | 1 | ✓ ( ≤ 10) | |
| Veber Violations | 0 | Passes |
While the compound does not violate Lipinski's or Veber's rules based on the calculated parameters, the highly polar nature and low LogP value conferred by the sulphonic acid group are strong indicators of poor oral absorption, a factor that these rules may not fully capture in this specific case.
Conformational Analysis and Tautomeric Equilibrium Studies
The three-dimensional shape of a molecule (conformation) and the potential for it to exist in different isomeric forms (tautomers) can significantly impact its biological activity.
Detailed Research Findings:
Conformational Analysis: The 2-oxo-2H-1-benzopyran core is a relatively rigid bicyclic system. The primary source of conformational flexibility in this compound is the rotation around the C-S bond of the sulphonic acid group. Computational studies on similar coumarin derivatives suggest that the coumarin ring system itself is essentially planar. The orientation of the sulphonic acid group relative to the benzopyran ring would be the main subject of a detailed conformational analysis. Different rotational conformers could exhibit variations in their interaction with biological targets.
Tautomeric Equilibrium: Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. For this compound, the potential for keto-enol tautomerism in the pyrone ring exists, as well as tautomerism involving the sulphonic acid group. However, studies on the parent coumarin molecule and its simple derivatives indicate that the keto form (the 2-oxo form) is overwhelmingly the most stable tautomer under physiological conditions. The aromaticity of the benzene (B151609) ring strongly favors the depicted structure. While the sulphonic acid group can exist in different protonation states depending on the pH, significant tautomeric shifts of the core structure are not expected to be prevalent.
Mechanistic Investigations of Biological Activities of 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid Derivatives
Anti-Cancer Research and Mechanistic Insights
The multifaceted anti-cancer potential of 2-oxo-2H-1-benzopyran-6-sulphonic acid derivatives is attributed to their ability to interfere with various biological processes crucial for tumor growth and progression. Research has elucidated several key mechanisms, including enzyme inhibition, modulation of critical signaling pathways, and interference with cellular invasion.
Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Topoisomerase-2)
Carbonic Anhydrase Inhibition:
Coumarin-based sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that play a critical role in pH regulation and are often overexpressed in tumors. The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the enzyme's active site. Specific derivatives have shown selective inhibition against tumor-associated isoforms like hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. For instance, certain 4-chloro-substituted coumarin (B35378) benzenesulfonamides exhibit high inhibitory activity, with Kᵢ values as low as 20.2 nM against hCA IX and 6.0 nM against hCA XII. This selective inhibition is crucial for developing targeted anti-cancer agents with reduced side effects. The mechanism involves the hydrolysis of the coumarin's lactone ring within the CA active site, forming a 2-hydroxy-cinnamic acid derivative that further interacts with the enzyme.
Table 1: Inhibitory Activity of Coumarin Sulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA IX | 20.2 nM | |
| 4-Chloro-substituted coumarin benzenesulfonamide | hCA XII | 6.0 nM | |
| Pyrazolopyridine Sulfonamides (various) | hCA I | 58.8 nM - 8010 nM |
Topoisomerase-2 Inhibition:
Topoisomerases are vital enzymes that manage DNA topology during replication and transcription, making them established targets for cancer chemotherapy. Certain coumarin derivatives have been found to inhibit topoisomerase I and II. For example, a series of novel tacrine-coumarin hybrids demonstrated complete inhibition of topoisomerase I and IIα activity at a concentration of 60 µM. Another study on coumarin imidazolone (B8795221) hybrids identified derivatives with strong binding affinity against human type IIA DNA topoisomerase, with binding energies comparable to the standard drug doxorubicin. The inhibition mechanism often involves the stabilization of the enzyme-DNA cleavage complex, which leads to permanent DNA strand breaks and ultimately triggers cell death.
Modulation of Signaling Pathways (e.g., PI3K/AKT)
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth, and its over-activation is a common feature in many human cancers. Derivatives of the 2-oxo-2H-1-benzopyran scaffold have been shown to modulate this critical pathway. Research on oroselol, a furanocoumarin, revealed its ability to block the PI3K/AKT pathway in oral cancer cells by reducing the phosphorylation of both PI3K and AKT. Similarly, certain hydroxy-substituted-chromene-carboxylic acids demonstrated moderate inhibitory activity against PI3K isoforms. By inhibiting this pathway, these compounds can suppress tumor growth and sensitize cancer cells to apoptosis.
Anti-angiogenic Potency and Cellular Invasion Inhibition
The ability of cancer cells to invade surrounding tissues and metastasize is a hallmark of malignancy, often requiring the formation of new blood vessels (angiogenesis). Several 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated significant anti-invasive properties.
In vitro studies using Boyden chamber assays have shown that specific compounds, such as 3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate and its 3-bromo analogue, can markedly inhibit the invasion of HT1080 fibrosarcoma cells. The bromo derivative, in particular, was found to be more potent than a reference matrix metalloprotease (MMP) inhibitor. Further in vivo studies confirmed these findings, where treatment with the bromo derivative reduced tumor growth in mice grafted with human fibrosarcoma or breast adenocarcinoma cells. While the precise mechanism is not fully elucidated, it appears to be independent of the inhibition of common proteases like urokinase, plasmin, MMP-2, or MMP-9, suggesting a novel mode of action.
Table 2: Anti-Invasive Activity of 6-Acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Derivatives
| Compound | Assay | Effect | Reference |
|---|---|---|---|
| 3-Chlorophenyl derivative | Chemoinvasion (Boyden chamber) | Potent Inhibition | |
| Chemotaxis (Cell migration) | Potent Inhibition | ||
| 3-Bromophenyl derivative | Chemoinvasion (Boyden chamber) | More potent than chloro-derivative and reference inhibitor | |
| Chemotaxis (Cell migration) | Low Inhibition |
Structure-Activity Relationship (SAR) Studies in Anti-Oncogenic Design
Structure-activity relationship (SAR) studies are crucial for optimizing the anti-cancer efficacy of 2-oxo-2H-1-benzopyran derivatives. Research has identified key structural features that dictate their biological activity.
Substitution at C3-Position: The presence of an aryl ester function at the 3-position is preferred over a thioester or an amide for inducing marked anti-invasive activity. Furthermore, halogen substitution on this phenyl ring, particularly a chlorine or bromine atom in the meta-position, enhances the anti-invasive effect.
Substitution at C6-Position: The acetoxymethyl substituent at the 6-position has been found in several active compounds. Interestingly, this can be replaced by an acetamidomethyl group without a significant loss of potency, offering flexibility for future designs.
Fused Ring System: For inhibitors of the HIF-1 pathway, a fused 2,2-dimethyl chromene ring system was found to be important for activity, with open-ring structures being less tolerated.
These SAR insights provide a rational basis for the design of new derivatives with improved potency and selectivity.
Antimicrobial Efficacy and Underlying Mechanisms of Action
Beyond their anti-cancer properties, coumarin derivatives, including those with a sulphonic acid group, are recognized for their broad-spectrum antimicrobial activities.
Antibacterial Activity and Target Identification
Numerous studies have demonstrated the antibacterial potential of 2-oxo-2H-1-benzopyran derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel heterocyclic compounds synthesized from 2-oxo-2H-benzopyran-6-yl-imidazolidine were screened for their activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. It has also been reported that the introduction of a sulphonic acid group into related heterocyclic systems can augment their antimicrobial activity.
A series of coumarin-3-carboxylic acid derivatives containing an acylhydrazone moiety exhibited significant in vitro bactericidal activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with EC₅₀ values as low as 1.17 µg/mL. Other studies have identified hydrazinyl thiazole (B1198619) substituted coumarins that possess potent activity against biofilm formation in S. aureus, a key virulence factor. These compounds were found to downregulate the expression of biofilm-associated genes, icaA and icaD.
While the exact molecular targets are still being elucidated for many derivatives, the broad activity suggests multiple mechanisms may be at play. The structural similarity of some thienopyrimidine-sulfonamide hybrids to purines suggests they may interfere with nucleic acid synthesis. The development of resistance to existing antibiotics necessitates the exploration of such novel chemical scaffolds and their unique mechanisms of action.
Table 3: Antibacterial Activity of Selected 2-Oxo-2H-1-benzopyran Derivatives
| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-oxo-2H-benzopyran-6-yl-imidazolidine derivatives | S. aureus, S. typhi, E. coli | Active | |
| Acylhydrazone derivatives of coumarin-3-carboxylic acid | Ralstonia solanacearum | EC₅₀ = 1.17 µg/mL | |
| Acylhydrazone derivatives of coumarin-3-carboxylic acid | Acidovorax citrulli | EC₅₀ = 1.23 µg/mL | |
| Acylhydrazone derivatives of coumarin-3-carboxylic acid | Xanthomonas oryzae pv. oryzae | EC₅₀ = 2.97 µg/mL |
Antifungal Activity and Fungal Target Research
Derivatives of 2-Oxo-2H-1-benzopyran, commonly known as coumarins, have demonstrated notable antifungal properties against a range of human and plant pathogens. frontiersin.orgmdpi.comsysrevpharm.org Research has shown that these compounds can inhibit both the mycelial growth and the germination of conidia in fungal species such as Aspergillus. nih.gov For instance, the derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one showed significant activity against Aspergillus fumigatus and A. flavus, with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL. nih.gov
The mechanism of action for these antifungal effects is multifaceted. One proposed target is the fungal cell wall, as studies have indicated that compounds like 7-hydroxy-6-nitro-2H-1-benzopyran-2-one affect its structural integrity. nih.gov Another significant target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key component in the biosynthesis of ergosterol, which is essential for the fungal cell membrane. researchgate.net Molecular docking studies suggest that coumarin derivatives can bind to the active site of CYP51, with hydroxyl groups potentially blocking access to the enzyme's catalytic iron center. researchgate.net
Furthermore, investigations into the antifungal activity of coumarin against Candida albicans have revealed that it can induce apoptosis, a form of programmed cell death. frontiersin.orgnih.gov This process is characterized by a series of distinct cellular events, including the externalization of phosphatidylserine, fragmentation of DNA, and nuclear condensation. frontiersin.orgnih.gov The apoptotic cascade is also associated with the release of cytochrome c from mitochondria and the activation of metacaspases, indicating a mitochondria-dependent pathway. frontiersin.orgnih.gov This is further supported by observations of increased intracellular reactive oxygen species (ROS) levels and alterations in mitochondrial function following treatment with coumarin. nih.gov
| Compound | Fungal Species | Activity (MIC) |
|---|---|---|
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 µg/mL |
| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 µg/mL |
| Coumarin | Candida albicans (SC5314) | 2.0 mg/mL |
| Robustic acid | Candida albicans | 1.0 mg/mL (MFC) |
| Thonningine-C | Candida albicans | 0.5 mg/mL (MFC) |
Table 1: Antifungal Activity of Selected Coumarin Derivatives. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Antiviral Activity Research (e.g., HSV-1, HIV-1 RT polymerase)
Coumarin derivatives have been extensively studied for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.netnih.gov Their mechanism of action often involves the inhibition of crucial viral enzymes required for replication. nih.govnih.gov The viral replication cycle presents multiple stages—such as reverse transcription, integration, and proteolytic cleavage—that can be targeted by these compounds. nih.gov
Key targets for coumarin derivatives in HIV include reverse transcriptase (RT), protease, and integrase. nih.govnih.govmdpi.com
Reverse Transcriptase (RT) Inhibition : Pyranocoumarins, such as Calanolide, are known RT inhibitors. nih.gov Some derivatives exhibit a unique mechanism; for example, Dicamphanoyl khellactone (B107364) (DCK) potently inhibits HIV-1 replication by targeting the DNA-dependent DNA polymerase activity of HIV-1 RT, without significantly affecting its RNA-dependent DNA polymerase activity. unc.edu An E138K mutation in the RT enzyme has been shown to confer resistance to DCK. unc.edu
Protease Inhibition : 4-Hydroxycoumarin (B602359) derivatives have been identified as non-peptide HIV-1 protease inhibitors. nih.gov Compounds containing a "tetramer" of 4-hydroxycoumarin have shown superior activity, suggesting that larger, more complex structures may bind more effectively to the enzyme. nih.gov
Integrase Inhibition : Certain coumarin derivatives also act as HIV-1 integrase inhibitors. nih.govnih.gov For example, a compound identified as NSC 158393, a tetramer of 4-hydroxycoumarin, was found to inhibit both HIV-1 integrase and reverse transcriptase, making it a multi-target lead compound. nih.gov
The structural features of the coumarin nucleus play a significant role in antiviral potency. For instance, the substitution of a hydroxyl group on the coumarin nucleus tends to increase anti-HIV activity, whereas bulkier groups may decrease it. nih.gov Hybrid molecules combining coumarin with other pharmacophores, like benzothiazole (B30560) or benzimidazole, have also yielded compounds with moderate to potent activity against wild-type HIV-1. nih.gov
| Compound Class/Derivative | Virus | Target/Mechanism | Activity (EC50 / IC50 / Ki) |
|---|---|---|---|
| Aesculetin | HIV | Inhibition of HIV replication | EC50 = 2.51 µM |
| U-96988 (4-hydroxy-2-pyrone derivative) | HIV-1 | Protease Inhibition | Ki = 38 nM; IC50 = 3 µM |
| NSC 32180 (4-HC tetramer) | HIV-1 | Protease Inhibition | ID50 = 0.32 µM |
| NSC 158393 (4-HC tetramer) | HIV-1 | Protease & Integrase Inhibition | ID50 = 1.7 µM; IC50 = 11.5 µM |
| Imperatronin (Furanocoumarin) | HIV | Inhibition of Sp1-related genes (cell cycle arrest) | EC50 < 0.10 mg/ml |
| 6-Bromocoumarin-benzimidazole hybrid (94) | HCV | Inhibition of HCV replication | EC50 = 3.4 µM |
Table 2: Antiviral Activity of Selected Coumarin Derivatives. EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; ID50: Half maximal inhibitory dose.
Antioxidant Activity and Reactive Oxygen Species Modulation
Radical Scavenging Capabilities (e.g., DPPH, ABTS, FRAP Assays)
Coumarin derivatives are recognized for their ability to scavenge reactive oxygen species (ROS), a property attributed to their antioxidant activities. japer.in The capacity of these compounds to act as radical scavengers is commonly evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. nih.govnih.gov
The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its reduction. mdpi.comjaper.in Similarly, the ABTS assay assesses the scavenging of the ABTS radical cation (ABTS•+). nih.govnih.gov Studies have shown that many coumarin derivatives effectively scavenge both DPPH and ABTS radicals, although their efficacy varies significantly based on their chemical structure. nih.govnih.govresearchgate.net
Structure-activity relationship studies have revealed that the antioxidant capacity of coumarins is heavily influenced by the nature and position of substituents on the benzopyran ring. nih.govnih.gov The presence of electron-donating groups, particularly hydroxyl (-OH) groups, significantly enhances radical scavenging activity. nih.gov For instance, ortho-dihydroxy (catecholic) and para-dihydroxy patterns on the coumarin ring result in high free radical scavenging activity. researchgate.net The phenolic coumarin ring is a key contributor to this activity. nih.gov In contrast, coumarin itself has very low scavenging ability. nih.gov
| Compound/Derivative Type | Assay | Activity (IC50 / EC50 / TEAC) | Reference Compound |
|---|---|---|---|
| 7-hydroxy-3-(2-methyl-2,3-dihydrobenzo[d]thiazol-2-yl)-2H-chromen-2-one (3e) | DPPH & ABTS | Significant activity | Not specified |
| Coumarin-hydroxytyrosol conjugate | DPPH | IC50 = 26.58 µM | Hydroxytyrosol (IC50 = 143.81 µM) |
| Coumarin-hydroxytyrosol conjugate | ABTS | IC50 = 30.31 µM | Hydroxytyrosol (IC50 = 170.47 µM) |
| 4-methylcoumarin derivative (Compound 2) | ABTS | EC50 = 30.83 µM | Trolox (EC50 = 83.50 µM) |
| 4-methylcoumarin derivative (Compound 3) | DPPH | EC50 = 150.99 µM | Trolox (EC50 = 243.39 µM) |
| Derivatives with π-donating substituents | DPPH | IC50 = 20.96 to 106.7 µM | Ascorbic acid (IC50 = 13.72 µM) |
| Derivatives with electron-donating substituents | CUPRAC | TEAC = 1.44 to 2.45 | Trolox |
Table 3: Radical Scavenging Activity of Selected Coumarin Derivatives. IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; TEAC: Trolox Equivalent Antioxidant Capacity.
Mechanisms of Oxidative Stress Mitigation and Related Enzyme Activities
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.comnih.gov Chronic oxidative stress can lead to damage of key biomolecules like lipids, proteins, and DNA. nih.gov Coumarin derivatives mitigate oxidative stress through several mechanisms, primarily by acting as chain-breaking antioxidants. nih.gov
The principal mechanism involves the donation of a hydrogen atom from the coumarin derivative (especially from phenolic hydroxyl groups) to a free radical, which neutralizes the radical and converts it into a more stable, non-reactive species. mdpi.comnih.gov This action interrupts the cascade of radical chain reactions, such as lipid peroxidation. japer.innih.gov The resulting coumarin radical is often stabilized by resonance, making it less reactive.
Enzyme Inhibition Beyond Anti-Cancer Targets
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies
Dipeptidyl peptidase-IV (DPP-IV) is a serine peptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.comepa.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus (T2DM), as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and reduced blood glucose levels. mdpi.comnih.gov
Recent research has identified coumarin-based derivatives, particularly coumarin-based sulfonamides, as potential DPP-IV inhibitors. nih.govconsensus.appnih.gov These compounds have been designed through molecular hybridization, combining the coumarin scaffold with other bioactive pharmacophores to potentially achieve synergistic activity. nih.govnih.gov
In vitro enzyme assays have confirmed that several synthesized coumarin-sulfonamide derivatives exhibit significant inhibition of the DPP-IV enzyme. nih.gov For instance, compounds designated as 6i and 6j in one study demonstrated IC₅₀ values of 10.98 µM and 10.14 µM, respectively, marking them as the most potent among the synthesized series. nih.gov While not as potent as the standard drug Sitagliptin (IC₅₀ = 0.018 µM), these findings highlight the potential of the coumarin scaffold for developing novel DPP-IV inhibitors. nih.gov Computational docking studies support these experimental results, showing that these derivatives can bind effectively to the active site of the DPP-IV enzyme through hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
| Compound | DPP-IV Inhibition (IC50 in µM) |
|---|---|
| Sitagliptin (Standard) | 0.018 |
| Compound 6i [3-Chloro-2-oxo-2H-1-benzopyran-6-(N-benzimidazole)sulfonamide] | 10.98 |
| Compound 6j | 10.14 |
| 3-aminocoumarin derivative | 3.16 ± 1.28 |
Table 4: DPP-IV Inhibitory Activity of Selected Coumarin Derivatives. IC50: Half maximal inhibitory concentration.
Human Leukocyte Elastase and Other Serine Protease Inhibition
Derivatives of 2-oxo-2H-1-benzopyran have been investigated as inhibitors of human leukocyte elastase (HLE), a serine protease involved in various inflammatory diseases. Research has focused on designing mechanism-based inhibitors that can specifically target this enzyme.
One study focused on pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid. nih.gov These compounds were designed as mechanism-based inhibitors of HLE. It was found that the nature of the substituent at the 6-position was crucial for specificity. While some derivatives with a latent alkylating group (like a chloromethyl group) showed broad inhibitory activity against both HLE and another serine protease, α-chymotrypsin, other derivatives lacking this function were specific inhibitors of HLE. nih.gov For instance, certain pyridyl esters demonstrated potent, time-dependent inhibition of HLE. nih.gov A transient inactivation was observed for HLE, with a notable second-order rate constant, indicating efficient inhibition. nih.gov
Another series of compounds, specifically esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid, were also evaluated for their inhibitory activity against bovine α-chymotrypsin and HLE. mdpi.com The ester-type coumarins were found to be significantly more effective at inactivating α-chymotrypsin than the corresponding amides. Aromatic esters, particularly m-chlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate, emerged as exceptionally powerful inactivators of α-chymotrypsin. mdpi.com However, these derivatives generally did not show significant inhibition of HLE, highlighting them as a new class of selective α-chymotrypsin inhibitors. mdpi.com
| Compound Series | Target Enzyme | Key Structural Feature | Inhibition Constant (kinact/KI or ki/KI) (M-1s-1) | Selectivity Note |
|---|---|---|---|---|
| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid (Compound 4c) | Human Leukocyte Elastase (HLE) | No alkylating function at C-6 | 107,000 | Specific for HLE over other serine proteases like trypsin. nih.gov |
| Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid (Compound 3b) | α-Chymotrypsin | Chloromethyl group at C-6 | 107,400 | Irreversibly inhibits α-chymotrypsin; also inhibits HLE and thrombin. nih.gov |
| m-Chlorophenyl 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylate | α-Chymotrypsin | Aromatic ester with chloromethyl at C-6 | 760,000 | Highly potent and selective for α-chymotrypsin over HLE. mdpi.com |
Anticholinesterase Activity Research
The 2-oxo-2H-1-benzopyran (coumarin) nucleus is a key pharmacophore in the design of cholinesterase inhibitors for potential use in managing neurodegenerative diseases like Alzheimer's disease. Research has demonstrated that substitutions at various positions on the coumarin ring can yield potent inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Several studies have synthesized and evaluated different series of coumarin derivatives. One investigation focused on 2-(2-oxo-2H-chromen-4-yl)acetamides, which were found to be potent AChE inhibitors. nih.gov The most active compound in this series acted as a dual binding site inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual interaction is a key strategy in designing effective Alzheimer's treatments. Molecular docking studies revealed that the coumarin moiety occupied the PAS through a π-π interaction with the amino acid residue Trp278. nih.gov
Another series of derivatives, substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates, also showed potent AChE inhibitory activity. nih.gov The introduction of a phenylcarbamate moiety to the coumarin template was crucial for this high potency, with the most active compound demonstrating an IC₅₀ value in the nanomolar range. nih.gov This highlights the significance of the carbamate (B1207046) group in interacting with the active site of AChE.
| Compound Series | Most Potent Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Mechanism of Inhibition |
|---|---|---|---|---|
| 2-(2-oxo-2H-chromen-4-yl)acetamides | Compound 5a | Acetylcholinesterase (AChE) | 0.04 µM | Noncompetitive, dual binding site inhibitor (CAS and PAS). nih.gov |
| Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates | Compound 4d | Acetylcholinesterase (AChE) | 13.5 nM | The phenylcarbamate moiety is key for high potency. nih.gov |
| Coumarin-BMT Hybrids | Compound 8b | Acetylcholinesterase (AChE) | Ki = 49.2 nM | Hybrid structure designed by splicing active substructures. nih.gov |
Other Pharmacological Research Directions
Anti-inflammatory Pathways and Mechanism of Action
Derivatives of 2-oxo-2H-1-benzopyran are recognized for their significant anti-inflammatory properties, which are mediated through various mechanisms. These compounds have been shown to modulate signaling pathways that are central to the inflammatory response. mdpi.com
One of the key mechanisms is the inhibition of nitric oxide (NO) production. Certain 2H-1-benzopyran derivatives have demonstrated potent anti-neuroinflammatory effects by inhibiting NO production in lipopolysaccharide (LPS)-activated microglial cells. mdpi.com Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a valid therapeutic strategy.
Furthermore, the anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides has been confirmed in established animal models of inflammation. nih.gov These compounds were effective in carrageenan-induced rat paw edema assays, a model for acute inflammation, and in acetic acid-induced peritonitis tests, which measures inflammation-induced vascular permeability. nih.gov The efficacy of these derivatives was found to be comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID) piroxicam. nih.gov This suggests that these coumarin derivatives may share mechanistic pathways with NSAIDs, potentially involving the inhibition of cyclooxygenase (COX) enzymes, though the precise pathways require further elucidation.
| Compound Series | Experimental Model | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Methyl 8-hydroxy-2,2-dimethyl-2H-1-benzopyran-5/6-carboxylate | LPS-activated BV-2 microglial cells | Inhibition of Nitric Oxide (NO) production (IC₅₀ values of 17.14 and 19.30 µM). mdpi.com | Suppression of neuroinflammatory pathways. mdpi.com |
| N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw edema | Significant reduction in paw swelling. nih.gov | Inhibition of mediators of acute inflammation. nih.gov |
| N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides | Acetic acid-induced peritonitis in rats | Reduction in vascular permeability. nih.gov | Inhibition of inflammatory mediators like prostaglandins. nih.gov |
Antihypertensive Mechanisms (Potassium Channel Activation)
A significant area of pharmacological research for 2H-1-benzopyran derivatives is their mechanism of action as antihypertensive agents through the activation of potassium channels. nih.gov These compounds, often referred to as potassium channel openers (KCOs), induce vasodilation by hyperpolarizing the membrane of vascular smooth muscle cells, which in turn inhibits the opening of voltage-dependent calcium channels and reduces intracellular calcium concentration. nih.gov
Research into the synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans has provided detailed insights into their structure-activity relationships. A critical finding is the requirement for strongly electron-withdrawing substituents at the C-6 position of the benzopyran ring for optimal activity. nih.gov This makes the this compound scaffold a structure of particular interest, as the sulphonic acid group is a potent electron-withdrawing group.
The elimination of a hydroxyl group at the 3-position to form chromenes (which contain a double bond in the pyran ring) leads to some of the most potent antihypertensive compounds known in this class. nih.gov The development of compounds such as 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, which is structurally related, for use as a coronary vasodilator underscores the therapeutic potential of this mechanism. nih.gov
| Structural Position | Modification | Effect on Antihypertensive Activity | Rationale |
|---|---|---|---|
| C-6 | Introduction of strongly electron-withdrawing groups (e.g., -CN, -SO₃H) | Optimal activity. nih.gov | Enhances the potassium channel opening properties of the molecule. nih.gov |
| C-3 and C-4 | Elimination of water from 3-hydroxy-chromanols to form chromenes | Leads to highly potent compounds. nih.gov | The resulting double bond in the pyran ring significantly enhances potency. nih.gov |
| Pyridone Ring | Introduction of substituents | Leads to a decrease in activity. nih.gov | The unsubstituted pyridone adduct is highly active. nih.gov |
Applications of 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid in Catalysis and Materials Science
Catalytic Roles of 2-Oxo-2H-1-benzopyran-6-sulphonic Acid and its Derivatives
The presence of the sulphonic acid group (-SO₃H) imparts strong Brønsted acidity to the coumarin (B35378) scaffold, making this compound a promising candidate for applications in acid catalysis. Its potential lies in serving as a recyclable and environmentally benign alternative to conventional homogeneous acid catalysts.
Solid acid catalysts are crucial in green chemistry as they are easily separable, reusable, and often less corrosive than their liquid counterparts. nih.govrsc.org Sulphonated carbon materials, for instance, have been demonstrated to be effective solid acid catalysts for various organic transformations. nih.gov The structure of this compound, with its aromatic core and sulphonic acid group, is analogous to the functional units in many successful solid acid catalysts, such as sulphonated activated carbon and resins like Amberlyst-15. nih.govmdpi.com These catalysts have shown high catalytic activity in reactions like esterification, which is attributed to the high density of SO₃H groups. nih.gov The coumarin-based sulphonic acid could potentially be used in similar applications, offering a stable and efficient catalytic platform.
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Knoevenagel and Pechmann condensations are classic methods for synthesizing unsaturated compounds and coumarin derivatives, respectively. nih.govwikipedia.org These reactions are traditionally catalyzed by acids. nih.govcore.ac.uk
The Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester, is one of the most common methods for preparing coumarins and their derivatives. nih.govrsc.org This reaction typically requires an acidic catalyst to facilitate the initial transesterification and subsequent intramolecular cyclization. researchgate.net While strong mineral acids like H₂SO₄ have been traditionally used, there is a significant shift towards using solid acid catalysts to simplify product isolation and minimize acidic waste. nih.govrsc.org Various heterogeneous solid acids, including zeolites, sulphated zirconia, and sulphonic acid-functionalized materials, have proven effective. mdpi.comacs.orgmdpi.com For instance, 3-methyl-1-sulphonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as an efficient, halogen-free, and reusable acidic ionic liquid for the Pechmann condensation, achieving high yields under solvent-free conditions. rsc.org This highlights the direct role of the sulphonic acid moiety in catalyzing this key reaction for coumarin synthesis.
The Knoevenagel condensation involves the reaction between a carbonyl compound and an active methylene (B1212753) compound. wikipedia.org This reaction is also catalyzed by acids or bases. researchgate.netresearchgate.net Acid-catalyzed Knoevenagel condensations are preferred when the aldehyde substrate contains other acid-sensitive functional groups. researchgate.net The use of heterogeneous catalysts is also gaining prominence in this reaction to promote greener synthesis protocols. tandfonline.commdpi.com Given the acidic nature of this compound, it or its immobilized derivatives could serve as effective catalysts for such transformations.
The table below summarizes the types of solid acid catalysts often employed in these condensation reactions, illustrating the importance of the sulphonic acid functional group.
| Reaction Type | Catalyst Examples | Key Advantages |
| Pechmann Condensation | Amberlyst-15, Zeolite β, Sulphonated MOFs (e.g., UiO-66-SO₃H), Sulphonated Magnetic Nanoparticles | Reusability, High Yields, Solvent-free conditions, Mild reaction conditions. mdpi.comresearchgate.netacs.org |
| Knoevenagel Condensation | Lewis Acids (ZnCl₂, TiCl₄), Mixed Metal Oxides, Zeolites, Ammonium Salts | High conversion, Environmentally benign, Solvent-free conditions, High selectivity. researchgate.nettandfonline.commdpi.com |
The development of novel heterogeneous catalysts often involves anchoring a catalytically active species, such as a sulphonic acid group, onto a solid support. This approach combines the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Supports like magnetic nanoparticles, silica (B1680970), and activated carbon are commonly used. nih.govnih.govresearchgate.net For example, magnetic nanoparticles functionalized with ethane (B1197151) sulphonic acid have been shown to be an efficient and recyclable catalyst for Pechmann condensations. researchgate.net Similarly, sulphonic acid groups have been anchored to mesoporous silica (KIT-6) and other supports to create robust solid acid catalysts. mdpi.com
This compound can be envisioned as a functional molecule for creating such novel catalytic systems. By chemically bonding it to a suitable solid support, a new class of heterogeneous catalysts could be developed. The coumarin core might offer additional benefits, such as thermal stability or specific interactions with reactants, further enhancing the catalytic performance.
Integration into Functional Materials
The inherent fluorescence of the coumarin nucleus makes it a valuable component in the design of functional materials, particularly those with specific optical properties. The addition of a sulphonic acid group can further modulate these properties and improve practical aspects like water solubility.
Coumarin derivatives are well-established fluorophores used in a wide range of applications, from laser dyes to biological imaging. acadpubl.euresearchgate.net Their fluorescence is highly sensitive to the local environment, including polarity and viscosity, making them excellent candidates for fluorescent probes. nih.gov The introduction of substituents onto the coumarin ring can tune their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield. nih.govrsc.org
A derivative of the subject compound, 6-coumarinsulphonyl chloride (6-CSCl), has been synthesized and studied as a novel fluorescent and phosphorescent label. lboro.ac.uk This compound reacts with amino and phenolic groups, allowing for the fluorescent tagging of biomolecules. lboro.ac.uk Derivatives of coumarin-6-sulphonyl chloride with amino acids have been shown to form inclusion complexes with cyclodextrins, leading to significant fluorescence enhancement. nih.govelsevierpure.com Furthermore, sulphonated coumarin dyes have been developed for live-cell imaging, where the sulphonate groups help ensure a more even distribution within the cell by preventing accumulation in lipid membranes. nih.gov The sulphonic acid group can also increase the aqueous solubility of the probe, which is beneficial for biological applications. mdpi.com
The table below presents photophysical data for some coumarin derivatives, illustrating their potential as fluorescent probes.
| Coumarin Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Application |
| Coumarin 4e (p-methyl phenyl substituted) | - | - | 0.83 | High quantum yield dye rsc.org |
| Coumarin 4f (sulfone substituted) | 288, 368 | 510 | 0.69 | Biomarker researchgate.net |
| Coumarin-Benzimidazole Dye (D3) | - | 512 | 0.65 (in aqueous form) | High visibility dye for cotton icrc.ac.iricrc.ac.ir |
Optical brighteners, also known as fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. wikipedia.org This process masks the natural yellow cast of materials like textiles, paper, and plastics, making them appear whiter and brighter. chemicalbook.com Coumarin derivatives have been widely employed as optical brighteners due to their strong fluorescence and stability. nih.govresearchgate.net
The introduction of sulphonic acid groups is a common strategy in the design of FWAs, particularly for applications in the paper and textile industries. industrialchemicals.gov.aushine-tex.com The sulphonate groups improve the water solubility of the brightener and its affinity for substrates like cellulose (B213188) fibers. shine-tex.com For example, stilbene-based optical brighteners are often di- or tetra-sulphonated to enhance their performance in laundry detergents and paper manufacturing. wikipedia.orgindustrialchemicals.gov.au Similarly, incorporating a sulphonic acid group into the coumarin structure, as in this compound, could lead to the development of effective optical brighteners with good water solubility and substantivity for various materials. Polymeric fluorescent brighteners based on coumarin have also been synthesized for applications in the paper industry, acting as light stabilizers and surface sizing agents. researchgate.netnih.gov
Lack of Specific Research Data on Metal Complexes of this compound
Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the metal complexation of this compound for enhancing functional properties in catalysis and materials science are not available.
The field of coordination chemistry has extensively documented the ability of various coumarin derivatives to form stable complexes with a wide range of transition metal ions. nih.govaensiweb.com This complexation is known to significantly alter and often enhance the physicochemical properties of the parent coumarin molecule, leading to advanced applications. mdpi.com General research indicates that coumarin-metal complexes exhibit modified electronic and structural characteristics, which can lead to improved fluorescence, catalytic activity, and biological efficacy. nih.govnih.govresearchgate.net
Coumarins typically coordinate with metal ions through oxygen and nitrogen donor atoms present in their structure, such as carbonyl and hydroxyl groups. nih.gov This interaction can rigidify the molecular structure, influencing the electronic transitions and thereby enhancing fluorescence quantum yields, a property exploited in the development of fluorescent probes and sensors. researchgate.netpkdc.ac.in Furthermore, the formation of metal complexes can create active sites for catalysis, enabling reactions such as oxidation and hydrogenation. aensiweb.comresearchgate.net
However, the specific role of a sulfonate group (-SO₃H) at the 6-position of the coumarin ring in metal coordination is not well-documented in the available literature. The sulfonate group is generally considered a weak or poorly coordinating ligand compared to carboxylate or hydroxyl groups. researchgate.net Its involvement in complex formation can be secondary, primarily influencing solubility or participating in hydrogen bonding rather than direct coordination to the metal center. rsc.org
While numerous studies detail the synthesis, characterization, and application of metal complexes with other coumarin derivatives—such as those functionalized with hydroxyl, carboxyl, or Schiff base moieties—equivalent data for this compound is absent. Consequently, the creation of detailed data tables specifying the metal ions, coordination modes, and quantitative enhancements in functional properties for this particular compound is not possible based on the current body of scientific literature. Further experimental research is required to elucidate the potential of this compound in forming functional metal complexes for catalysis and materials science.
Future Research Directions and Unexplored Avenues in 2 Oxo 2h 1 Benzopyran 6 Sulphonic Acid Chemistry
Advanced Synthetic Routes and Sustainable Chemistry for Analogues
The future of synthesizing analogues of 2-oxo-2H-1-benzopyran-6-sulphonic acid lies in the development of more efficient, cost-effective, and environmentally friendly methods. While classical methods like the Pechmann, Perkin, and Knoevenagel condensations are well-established for creating the core coumarin (B35378) structure, modern synthetic chemistry is moving towards greener alternatives. ut.ac.irnih.gov
Key future directions include:
Catalyst Innovation: Research into novel catalysts is crucial. For instance, the use of recyclable, heterogeneous catalysts like silica-supported boron sulfonic acid has already demonstrated a green and mild method for preparing coumarin derivatives under solvent-free conditions. ut.ac.irresearchgate.netut.ac.ir Future work could explore other solid acid catalysts, nanocatalysts, or biocatalysts to improve yield, selectivity, and ease of separation. ut.ac.ir
Solvent-Free and Alternative Media Reactions: Expanding on solvent-free methodologies is a primary goal for sustainable chemistry. ut.ac.irresearchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions for coumarin derivatives, often leading to higher yields in shorter timeframes. amazonaws.com Further exploration of reactions in alternative green solvents, such as ionic liquids or deep eutectic solvents, could offer significant environmental benefits.
Solid-Phase Synthesis: The application of solid-phase organic synthesis (SPOS) offers a powerful platform for generating large libraries of coumarin analogues for high-throughput screening. mdpi.com This combinatorial approach allows for the systematic modification of the coumarin scaffold at various positions, facilitating the rapid identification of compounds with desired properties. mdpi.com Future research could focus on developing new linkers and resin strategies tailored for the synthesis of sulfonated coumarins.
One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency by reducing waste and saving time. ut.ac.irresearchgate.net Developing novel multi-component reactions for the direct synthesis of functionalized this compound analogues is a promising area of investigation.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Novel Catalysis | High efficiency, recyclability, mild reaction conditions. ut.ac.irut.ac.ir | Nanocatalysts, biocatalysts, new solid acid catalysts. |
| Green Solvents/Solvent-Free | Reduced environmental impact, simplified workup. ut.ac.irresearchgate.net | Reactions in ionic liquids, deep eutectic solvents, expanded microwave-assisted synthesis. amazonaws.com |
| Solid-Phase Synthesis | Rapid generation of compound libraries, suitability for high-throughput screening. mdpi.com | Development of novel linkers and resin strategies for sulfonated coumarins. |
| One-Pot Reactions | Increased efficiency, reduced waste, time-saving. ut.ac.irresearchgate.net | Design of new multi-component reactions for direct functionalization. |
Deeper Mechanistic Understanding of Biological Interactions and Target Validation
Many coumarin-6-sulfonamide derivatives have shown promise as inhibitors of various enzymes, including carbonic anhydrases (CAs) and glutathione transferase P1-1 (GSTP1-1). nih.govresearchgate.net However, a deeper mechanistic understanding of these interactions is essential for advancing these compounds as therapeutic agents.
Future research should focus on:
Target Identification and Validation: While enzymes like CAs and GSTP1-1 have been identified as targets, it is crucial to validate their role in specific disease pathologies. researchgate.netnih.gov This involves confirming that inhibition of the target by a coumarin derivative leads to the desired therapeutic effect in relevant cellular and animal models.
Structural Biology: Obtaining high-resolution crystal structures of coumarin derivatives in complex with their biological targets is paramount. These structural insights can reveal the precise binding modes and key molecular interactions, which is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Advanced Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and NMR spectroscopy can provide detailed thermodynamic and kinetic data about the binding event between the coumarin derivative and its target protein. This information goes beyond simple inhibitory constants (IC50) and offers a more complete picture of the interaction.
Systems Biology Approaches: Investigating the downstream effects of target inhibition within the cell is crucial. Techniques like proteomics and transcriptomics can help elucidate the broader biological pathways modulated by the coumarin derivatives, potentially uncovering new mechanisms of action or identifying off-target effects.
Rational Design and Synthesis of Highly Selective and Potent Derivatives
Building on a deeper mechanistic understanding, the next frontier is the rational design of new derivatives with enhanced potency and selectivity. This moves beyond random screening towards a more targeted approach.
Key strategies include:
Structure-Based Drug Design (SBDD): Using crystallographic or computationally modeled structures of the target enzyme's active site, new analogues can be designed to optimize interactions and improve binding affinity. researchgate.net Molecular docking studies have already been used to predict the binding patterns of coumarin-6-sulfonamide-chalcone hybrids with hGSTP1-1, correlating well with experimental data. researchgate.netnih.gov
Pharmacophore Hybridization: Combining the coumarin-6-sulfonamide scaffold with other known pharmacophores is a proven strategy. For example, linking it to chalcone moieties has yielded potent GSTP1-1 inhibitors. researchgate.net Similarly, tethering sulfonamide pharmacophores to NSAIDs has resulted in new selective COX-2 inhibitors. semanticscholar.orgnih.govnih.gov Future work could explore hybrids with other privileged structures to target different diseases.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help predict the biological activity of novel, unsynthesized compounds based on their physicochemical properties. nih.gov This computational tool can prioritize the synthesis of the most promising candidates, saving time and resources.
Selectivity Profiling: A critical aspect of future research is to screen new derivatives against a panel of related enzymes or receptor subtypes to ensure high selectivity. For instance, when targeting a specific carbonic anhydrase isoform implicated in cancer, it is vital to minimize inhibition of other isoforms to reduce potential side effects. nih.gov
| Design Strategy | Objective | Example / Future Direction |
| Structure-Based Design | Optimize binding affinity and specificity. | Utilize docking and crystallography to design inhibitors with improved fit in the target's active site. researchgate.net |
| Pharmacophore Hybridization | Introduce new functionalities and target interactions. | Create novel hybrids by combining the coumarin scaffold with other bioactive molecules. researchgate.netsemanticscholar.org |
| QSAR Modeling | Predict activity and prioritize synthesis. | Develop predictive models to guide the design of coumarins with enhanced anti-proliferative activity. nih.gov |
| Selectivity Profiling | Minimize off-target effects. | Screen derivatives against panels of related enzymes (e.g., different CA isoforms) to ensure target specificity. nih.gov |
Exploration of Novel Application Domains in Niche Technologies
Beyond their well-documented biological activities, the unique physicochemical properties of coumarins open doors to applications in various technological fields. The sulfonic acid group, in particular, can modulate properties like solubility and electronic characteristics.
Unexplored or underexplored avenues include:
Fluorescent Probes and Sensors: Coumarins are known for their fluorescent properties. The sulfonyl chloride precursor, coumarin-6-sulfonyl chloride, and its derivatives have been studied for their fluorescence enhancement in different media. elsevierpure.com Future research could focus on designing highly specific fluorescent probes for detecting metal ions, reactive oxygen species (ROS), or specific biomolecules in complex biological systems. The sulfonic acid moiety could be used to tune the probe's water solubility and photophysical properties.
Organic Electronics: The coumarin core is an electron-deficient aromatic system. This inherent electronic property makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfonic acid group could be leveraged to modify film morphology, energy levels, and interfacial properties in such devices.
Functional Dyes: Coumarin derivatives are used as dyes and optical brightening agents. ut.ac.ir Research into new coumarin-6-sulphonic acid analogues could lead to the development of advanced functional dyes with enhanced photostability, specific colorimetric responses to stimuli (e.g., pH, temperature), or utility in dye-sensitized solar cells.
Promoting Interdisciplinary Research Collaborations for Comprehensive Study
To fully realize the potential of this compound chemistry, breaking down silos between scientific disciplines is essential. A comprehensive understanding requires a collaborative effort.
Future progress will be accelerated by:
Chemistry and Biology Synergy: Close collaboration between synthetic chemists, medicinal chemists, and molecular biologists is crucial. Chemists can synthesize novel analogues based on biological insights, while biologists can perform in-depth mechanistic studies and target validation. researchgate.netmdpi.com
Integration of Computational Science: Involving computational chemists and bioinformaticians from the outset of a project can accelerate the drug discovery process through predictive modeling (QSAR, docking) and systems biology analysis. researchgate.netnih.gov
Materials Science and Engineering Partnerships: To explore technological applications, chemists must partner with materials scientists and engineers. These collaborations can translate the unique optical and electronic properties of novel coumarin derivatives into functional devices like sensors and organic electronics.
Open Science Initiatives: Creating shared databases of synthesized compounds, their spectral data, biological activities, and computational models can foster broader collaboration and prevent redundant research efforts. This open approach can accelerate the pace of discovery for the entire scientific community.
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of this compound, paving the way for the development of next-generation therapeutics, diagnostics, and advanced materials.
Q & A
Q. How can membrane separation technologies enhance the purification of sulfonic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
